molecular formula C18H20ClNO5 B11938024 Dimethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 853312-79-5

Dimethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11938024
CAS No.: 853312-79-5
M. Wt: 365.8 g/mol
InChI Key: KGERUBZZMUHTLA-UHFFFAOYSA-N
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Description

Dimethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-methoxybenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base to form the intermediate product. This intermediate is then subjected to cyclization and further functionalization to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various dihydropyridine compounds.

Scientific Research Applications

Dimethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Shares a similar pyridine core but with different substituents.

    3-(2-Chloro-3-methoxyphenyl)-N-(2,4-dimethylphenyl)-2-propenamide: Another compound with a similar aromatic structure.

Uniqueness

Dimethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

853312-79-5

Molecular Formula

C18H20ClNO5

Molecular Weight

365.8 g/mol

IUPAC Name

dimethyl 4-(2-chloro-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H20ClNO5/c1-9-13(17(21)24-4)15(14(10(2)20-9)18(22)25-5)11-7-6-8-12(23-3)16(11)19/h6-8,15,20H,1-5H3

InChI Key

KGERUBZZMUHTLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)OC)Cl)C(=O)OC

Origin of Product

United States

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